Siremadlin

Catalog No.
S548260
CAS No.
1448867-41-1
M.F
C26H24Cl2N6O4
M. Wt
555.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Siremadlin

CAS Number

1448867-41-1

Product Name

Siremadlin

IUPAC Name

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one

Molecular Formula

C26H24Cl2N6O4

Molecular Weight

555.4 g/mol

InChI

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1

InChI Key

AGBSXNCBIWWLHD-FQEVSTJZSA-N

SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC

solubility

Soluble in DMSO, not in water

Synonyms

Siremadlin; HDM201; HDM 201; HDM-201; NVP-HDM201; NVP-HDM-201; NVP-HDM 201.

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC

The exact mass of the compound Siremadlin is 554.1236 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Siremadlin (HDM201; CAS 1448867-41-1) is a highly potent, orally bioavailable, second-generation non-peptidic inhibitor of the p53-MDM2 protein-protein interaction[1]. Featuring a distinct imidazopyrrolidinone scaffold, it was rationally designed to overcome the pharmacokinetic and potency limitations of early-generation cis-imidazoline inhibitors like Nutlin-3a [2]. For procurement professionals and lead scientists, Siremadlin serves as a high-performance benchmark material in oncology research, offering picomolar target affinity, >15,000-fold selectivity for MDM2 over MDM4, and robust solubility profiles suitable for both high-throughput in vitro screening and rigorous in vivo pharmacodynamic modeling [1].

Substituting Siremadlin with first-generation MDM2 inhibitors like Nutlin-3a or generic analogs compromises assay sensitivity and in vivo translatability [1]. Nutlin-3a exhibits an MDM2 IC50 of approximately 90 nM and possesses pharmacokinetic properties that limit its utility primarily to in vitro applications [2]. In contrast, Siremadlin’s optimized imidazopyrrolidinone core achieves sub-nanomolar binding (Ki = 0.21 nM) and enhanced oral bioavailability, ensuring sustained target engagement without the off-target toxicities associated with the high micromolar dosing required by older compounds [1]. Consequently, for advanced preclinical models requiring precise p53 activation, generic substitution leads to reproducible failure in dynamic dosing schedules and synergistic combination screens [2].

Ultra-High Target Binding Affinity vs. First-Generation Benchmarks

Siremadlin demonstrates profound binding affinity to the human MDM2 protein, achieving a Ki of 0.21 nM . When compared to the first-generation benchmark Nutlin-3a (IC50 ~90 nM) and the second-generation Idasanutlin (IC50 ~6 nM), Siremadlin offers a significant potency advantage . This picomolar affinity allows researchers to utilize lower concentrations in biochemical assays, thereby minimizing solvent-induced artifacts and off-target interactions.

Evidence DimensionMDM2 Binding Affinity (Ki/IC50)
Target Compound DataSiremadlin Ki = 0.21 nM
Comparator Or BaselineNutlin-3a IC50 = 90 nM; Idasanutlin IC50 = 6 nM
Quantified Difference~428-fold more potent than Nutlin-3a; ~28-fold more potent than Idasanutlin
ConditionsCell-free biochemical binding assays

Enables ultra-low dosing in cellular and biochemical assays, drastically reducing the risk of off-target toxicity and improving data reliability.

Exceptional Isoform Selectivity (MDM2 vs. MDM4)

A critical challenge in p53-MDM2 inhibitor development is cross-reactivity with the structurally related MDM4 (MDMX) protein. Siremadlin binds MDM2 with a Ki of 0.21 nM while its Ki for MDM4 is 3,300 nM . This >15,000-fold selectivity window ensures that the observed pharmacological effects are exclusively driven by MDM2 inhibition, unlike less refined pan-inhibitors or early-stage pipeline compounds that exhibit mixed MDM2/MDM4 antagonism .

Evidence DimensionBinding Selectivity Ratio (MDM2 vs MDM4)
Target Compound DataSiremadlin Ki = 0.21 nM (MDM2) vs 3,300 nM (MDM4)
Comparator Or BaselineBaseline dual MDM2/MDMX inhibitors
Quantified Difference>15,000-fold selectivity for MDM2 over MDM4
ConditionsIn vitro target binding assays

Crucial for researchers needing to isolate MDM2-specific mechanisms without confounding variables from MDM4 inhibition.

Strict Genotype-Dependent Cellular Potency

Siremadlin’s mechanism of action is strictly dependent on functional p53. In TP53 wild-type B-cell lines (e.g., Nalm-6), Siremadlin exhibits potent cytotoxicity with an IC50 of 123–146 nM [1]. In contrast, in TP53 mutant or knockout isogenic models, the IC50 exceeds 3,000 nM [1]. This substantial differential provides a built-in negative control for researchers, proving that the compound's activity is entirely on-target.

Evidence DimensionCellular Cytotoxicity (IC50)
Target Compound DataIC50 = 123–146 nM in TP53 wild-type cells
Comparator Or BaselineIC50 > 3,000 nM in TP53 mutant/knockout cells
Quantified Difference>20-fold shift in IC50 based on TP53 mutational status
Conditions72-hour XTT viability assay in Nalm-6 isogenic cell lines

Provides a robust, highly reliable pharmacological tool for validating p53-dependent mechanisms in oncology screening workflows.

High Solubility for Reproducible Formulation

Poor solubility is a frequent cause of batch-to-batch variability in preclinical screening. Siremadlin demonstrates excellent solubility in DMSO, achieving concentrations of ≥ 56.75 mg/mL (102.18 mM). This high solubility profile allows for the preparation of highly concentrated stock solutions, minimizing the final DMSO concentration in cellular assays and facilitating easier formulation for in vivo oral or intravenous administration compared to highly lipophilic analogs [1].

Evidence DimensionMaximum DMSO Solubility
Target Compound Data≥ 56.75 mg/mL (102.18 mM)
Comparator Or BaselineStandard lipophilic small molecules (often <10 mM)
Quantified Difference>10-fold higher molar solubility in standard laboratory solvents
ConditionsStandard ambient preparation of in vitro stock solutions

Ensures reproducible stock solution preparation and consistent dosing across both high-throughput screening and in vivo formulations.

High-Fidelity In Vivo PK/PD Modeling

Due to its enhanced oral bioavailability and picomolar target affinity, Siremadlin is a highly suitable benchmark for assessing dynamic p53 activation and PUMA induction in murine xenograft models, quantitatively outperforming first-generation nutlins [1].

Synergistic Combination Screening

Siremadlin's high selectivity (>15,000-fold for MDM2 over MDM4) makes it an exact anchor compound in combination screens (e.g., with MEK or PARP inhibitors) where off-target toxicity must be strictly minimized to accurately calculate synergy scores [2].

Isogenic Cell Line Validation Assays

The >20-fold shift in IC50 between TP53 wild-type and TP53 mutant cell lines allows researchers to use Siremadlin as a definitive chemical probe to validate p53-dependent mechanisms in novel oncology targets[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Exact Mass

554.1236087 g/mol

Monoisotopic Mass

554.1236087 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0282IF4JC8

Wikipedia

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one

Dates

Last modified: 08-15-2023
1: Wu CE, Esfandiari A, Ho YH, Wang N, Mahdi AK, Aptullahoglu E, Lovat P, Lunec J. Targeting negative regulation of p53 by MDM2 and WIP1 as a therapeutic strategy in cutaneous melanoma. Br J Cancer. 2017 Dec 12. doi: 10.1038/bjc.2017.433. [Epub ahead of print] PubMed PMID: 29235570.
2: Holzer P. Discovery of Potent and Selective p53-MDM2 Protein-Protein Interaction Inhibitors as Anticancer Drugs. Chimia (Aarau). 2017 Oct 25;71(10):716-721. doi: 10.2533/chimia.2017.716. PubMed PMID: 29070416.
3: Chapeau EA, Gembarska A, Durand EY, Mandon E, Estadieu C, Romanet V, Wiesmann M, Tiedt R, Lehar J, de Weck A, Rad R, Barys L, Jeay S, Ferretti S, Kauffmann A, Sutter E, Grevot A, Moulin P, Murakami M, Sellers WR, Hofmann F, Jensen MR. Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf(-/-) mouse model. Proc Natl Acad Sci U S A. 2017 Mar 21;114(12):3151-3156. doi: 10.1073/pnas.1620262114. Epub 2017 Mar 6. PubMed PMID: 28265066; PubMed Central PMCID: PMC5373361.
4: Furet P, Masuya K, Kallen J, Stachyra-Valat T, Ruetz S, Guagnano V, Holzer P, Mah R, Stutz S, Vaupel A, Chène P, Jeay S, Schlapbach A. Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument. Bioorg Med Chem Lett. 2016 Oct 1;26(19):4837-4841. doi: 10.1016/j.bmcl.2016.08.010. Epub 2016 Aug 9. PubMed PMID: 27542305.

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